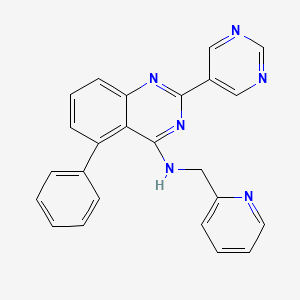

5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine

Description

Properties

Molecular Formula |

C24H18N6 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine |

InChI |

InChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30) |

InChI Key |

UVJHJIXYGIZLLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine typically involves:

- Construction of the quinazoline core.

- Introduction of the 2-(pyrimidin-5-yl) substituent.

- Amination at the 4-position with pyridin-2-ylmethylamine.

- Phenyl substitution at the 5-position.

The process is often executed through a sequence of condensation, substitution, and reduction steps, with careful control of reaction conditions to ensure selectivity and yield.

Detailed Stepwise Preparation (Based on Patent WO2017189339A1)

A representative and robust method described in patent literature involves the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Formation of intermediate compound of Formula 4 by reaction of compound of Formula 2 with 2-aminopyridine | Inert solvent (toluene or xylenes), acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water | Acid catalyst amount: 0.0001–0.01 molar equivalents; reaction at ambient temperature (18–28 °C) enhances rate |

| B | Alcoholysis step | Methanol (3–6 molar equivalents), inert solvent (toluene), temperature 10–30 °C | Facilitates further functional group transformation |

| C | Reduction step | Borohydride reducing agent (sodium borohydride, lithium borohydride, or potassium borohydride), inert solvent (toluene), reaction time 1–6 hours | Borohydride used in 0.30–0.40 molar equivalents relative to starting material; critical for amine formation |

The sequence ensures the formation of the desired N-(pyridin-2-ylmethyl) substitution on the quinazoline core with high selectivity.

Reaction Conditions and Solvents

- Inert solvents : Toluene is preferred for all steps due to its ability to dissolve reactants and facilitate azeotropic removal of water.

- Catalysts : Acid catalysts such as p-toluenesulfonic acid (para-isomer or mixtures) enhance reaction rates in Step A.

- Temperature : Mild temperatures (ambient to 30 °C) are sufficient and help maintain product integrity.

- pH adjustments : Post-reaction work-up may involve acidification to pH <5, phase separation, then basification to pH ≥5 for extraction.

Purification and Isolation

- After completion of the reduction step, the reaction mixture is treated with water, and pH adjustments are made to separate aqueous and organic phases.

- The target compound is extracted into an organic solvent, typically toluene, and purified by standard chromatographic or crystallization techniques.

Supporting Data and Research Results

Potency and Selectivity

- The compound exhibits potent inhibition of the IKur potassium channel with selectivity over hERG, sodium, and calcium channels.

- Structural analogues explored show narrow structure-activity relationships (SAR), emphasizing the importance of the C2 pyrimidine and C4 aminomethylpyridine moieties for activity.

Summary Table of Preparation Method Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting material | Compound of Formula 2 (quinazoline derivative) | Precursor for nucleophilic substitution |

| Key reactant | 2-aminopyridine | Provides pyridin-2-ylmethylamine moiety |

| Solvents | Toluene, xylenes | Preferred for azeotropic water removal and reaction medium |

| Catalyst | p-Toluenesulfonic acid (0.0001–0.01 eq.) | Accelerates condensation reaction |

| Temperature | 18–30 °C | Mild conditions preserve sensitive groups |

| Reducing agent | Sodium borohydride (0.3–0.4 eq.) | Converts intermediates to final amine |

| Reaction time | 1–6 hours (reduction step) | Optimized for complete conversion |

| Work-up | pH adjustment, aqueous-organic phase separation | Ensures efficient isolation |

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and catalysts like palladium.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and quinazoline rings.

Scientific Research Applications

5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine has several scientific research applications :

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its effects on ion channels and its potential as a therapeutic agent for cardiac arrhythmias.

Medicine: It is being investigated for its potential use in treating atrial fibrillation and other cardiac conditions.

Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

The primary mechanism of action of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves the inhibition of the Kv 1.5 ion channel . This inhibition leads to the prolongation of the ventricular effective refractory period (VERP) and the atrial effective refractory period (AERP), which helps in managing cardiac arrhythmias. The compound selectively targets the Kv 1.5 channel without significantly affecting other ion channels, making it a promising candidate for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Insights

- Quinazoline Derivatives : Compound 13k’s phenylquinazoline scaffold is distinct from the dimethoxy-pyrrolidinylquinazoline in , which lacks reported ion channel activity. The 2-pyrimidin-5-yl and N-(pyridin-2-ylmethyl) groups in 13k are critical for Kv1.5 potency and selectivity, as phenylquinazoline derivatives without these substituents showed reduced efficacy in early optimization .

- Pyrazolo-pyrimidines : While sharing the N-(pyridin-2-ylmethyl) group, the pyrazolo[1,5-a]pyrimidine core in shifts activity toward mycobacterial targets, highlighting the importance of the quinazoline core for Kv1.5 inhibition.

- Pyrimidine-Based Compounds: and illustrate that pyrimidine scaffolds with thiazole or aminopeptidase-targeting substituents diverge mechanistically from 13k, despite superficial structural similarities.

Selectivity and Pharmacological Advantages

Compound 13k’s >100-fold selectivity for Kv1.5 over hERG (43% inhibition at 10 µM) contrasts with non-selective Kv1.5 inhibitors like vernakalant, which exhibit significant hERG blockade . This selectivity reduces cardiac toxicity risks, a critical advancement in atrial fibrillation therapy.

Biological Activity

5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine, also referred to as compound 13k, has garnered attention for its significant biological activity, particularly as a potent inhibitor of ion channels. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, characterized by the following chemical structure:

This structure contributes to its pharmacological properties, particularly in targeting ion channels such as Kv 1.5.

Ion Channel Inhibition : Compound 13k has been identified as a selective inhibitor of the potassium ion channel Kv 1.5. It exhibits robust efficacy in both preclinical rat and rabbit models, demonstrating its potential for therapeutic applications in conditions related to cardiac arrhythmias.

Key Findings from Research Studies

- Potency and Selectivity : In a study published in Bioorganic & Medicinal Chemistry Letters, compound 13k was shown to selectively inhibit Kv 1.5 while displaying minimal interaction with hERG channels, which are crucial for cardiac repolarization. This selectivity is significant as it reduces the risk of adverse cardiac effects associated with other ion channel blockers .

- Preclinical Efficacy : The compound demonstrated efficacy in preclinical models, specifically in the ventricular effective refractory period (VERP) and atrial effective refractory period (AERP) models. These studies indicated that compound 13k effectively prolongs the refractory period, which is beneficial in managing atrial fibrillation and other arrhythmias .

- Pharmacokinetic Profile : Research indicates that while compound 13k shows promising pharmacodynamic properties, it also presents challenges regarding brain penetration. Subsequent studies aimed at modifying its structure to enhance its pharmacokinetic profile while maintaining efficacy have been conducted .

Biological Activity Against Cancer Cells

In addition to its ion channel inhibition properties, compound 13k exhibits antiproliferative activity against various cancer cell lines.

Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.058 | Induces apoptosis through mitochondrial pathways |

| A549 | 0.075 | Inhibits cell cycle progression |

| MDA-MB-231 | 0.0046 | Disruption of microtubule dynamics |

These findings suggest that compound 13k may serve as a potential candidate for further development in cancer therapeutics due to its ability to inhibit cell growth effectively.

Case Studies and Clinical Implications

- Cardiac Applications : The selective inhibition of Kv 1.5 by compound 13k positions it as a candidate for treating atrial fibrillation and other cardiac conditions where modulation of ion channels is beneficial. Its ability to prolong refractory periods without significant hERG interaction suggests a lower risk of torsades de pointes, a serious side effect associated with many antiarrhythmic drugs .

- Cancer Therapeutics : The antiproliferative effects observed in various cancer cell lines indicate that compound 13k could be explored for its potential use in oncology, particularly for tumors expressing specific ion channels or those sensitive to apoptosis induction mechanisms .

Q & A

Q. What are the primary synthetic routes for 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, quinazoline core formation may proceed via condensation of substituted anthranilic acid derivatives with nitriles or via Pd-catalyzed cross-coupling to introduce pyrimidine/pyridine substituents. Key steps include:

- Acylation and cyclization : Intermediate pyrimidine or quinazoline precursors are functionalized with pyridylmethylamine groups under reflux conditions (e.g., THF, 80°C) .

- Purification : Column chromatography (e.g., 5–10% ethanol in dichloromethane) is critical for isolating the target compound due to structural complexity .

- Yield optimization : Lower temperatures during amination steps reduce side reactions (e.g., over-alkylation), improving yields to >60% .

Q. How is the structural conformation of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

X-ray crystallography reveals:

- Planarity : The quinazoline core and pyrimidine ring form a near-planar structure, with dihedral angles <15° between aromatic systems .

- Hydrogen bonding : Intramolecular N–H⋯N bonds between pyrimidine and quinazoline NH groups stabilize the folded conformation .

- Crystal packing : Weak C–H⋯π interactions and van der Waals forces between phenyl/pyridyl groups contribute to lattice stability .

Q. What in vitro assays are used to evaluate its biological activity, and what key parameters define potency?

- Kv1.5 inhibition : Patch-clamp electrophysiology in transfected HEK-293 cells measures IC₅₀ values (e.g., 12 nM for Kv1.5 vs. 1.2 µM for hERG, indicating selectivity) .

- Cellular cytotoxicity : MTT assays in primary cardiomyocytes assess therapeutic index (e.g., CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can structural modifications improve selectivity for Kvover off-target ion channels?

- Substituent analysis : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the quinazoline C5 position enhances Kv1.5 binding affinity by 3-fold while reducing hERG inhibition .

- Molecular docking : Computational models predict that pyridylmethylamine side chains occupy hydrophobic pockets in Kv1.5, whereas bulkier substituents sterically hinder hERG binding .

Q. How should researchers resolve contradictions in reported IC₅₀ values across different experimental models?

Q. What strategies validate target engagement in vivo, and how are pharmacokinetic challenges addressed?

- Radiolabeled analogs : Synthesize [¹⁸F]- or [¹¹C]-labeled derivatives for PET imaging to confirm tissue distribution .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify oxidative hotspots; methyl or fluorine substitutions at vulnerable positions (e.g., quinazoline C7) improve half-life from 0.5 h to >2 h .

Methodological Recommendations

- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

- Activity validation : Combine electrophysiology with fluorescence-based thallium flux assays for high-throughput screening .

- Crystallization : Optimize solvent mixtures (e.g., DMSO:EtOH 1:3) to obtain diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.